Ethyl 5-chloro-4-methoxypicolinate
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Overview
Description
Ethyl 5-chloro-4-methoxypicolinate is a heterocyclic organic compound with the molecular formula C9H10ClNO3. It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-4-methoxypicolinate typically involves the esterification of 5-chloro-4-methoxypyridine-2-carboxylic acid. One common method includes the reaction of 5-chloro-4-methoxypyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-4-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Cyclization: Catalysts such as palladium or copper in the presence of ligands and bases.
Major Products Formed:
- Substituted derivatives of this compound.
- 5-chloro-4-methoxypyridine-2-carboxylic acid.
- Various heterocyclic compounds formed through cyclization .
Scientific Research Applications
Ethyl 5-chloro-4-methoxypicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-methoxypicolinate is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 5-chloro-4-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 5-chloro-4-aminopicolinate: Contains an amino group at the 4-position.
Ethyl 5-chloro-4-nitropicolinate: Features a nitro group at the 4-position.
Uniqueness: Ethyl 5-chloro-4-methoxypicolinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 5-chloro-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3 |
InChI Key |
GJVLEHZKXGHKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)OC)Cl |
Origin of Product |
United States |
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